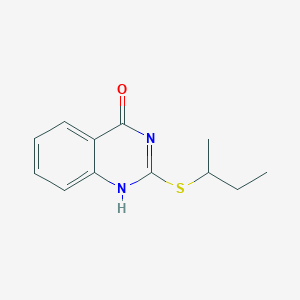

2-butan-2-ylsulfanyl-1H-quinazolin-4-one

描述

2-butan-2-ylsulfanyl-1H-quinazolin-4-one is a quinazolinone derivative characterized by a branched butan-2-ylsulfanyl substituent at position 2 of the quinazolin-4-one core. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine-dione ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The butan-2-ylsulfanyl group in this compound introduces moderate lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

属性

分子式 |

C12H14N2OS |

|---|---|

分子量 |

234.32g/mol |

IUPAC 名称 |

2-butan-2-ylsulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H14N2OS/c1-3-8(2)16-12-13-10-7-5-4-6-9(10)11(15)14-12/h4-8H,3H2,1-2H3,(H,13,14,15) |

InChI 键 |

QFLUMHHMRPVEDR-UHFFFAOYSA-N |

SMILES |

CCC(C)SC1=NC2=CC=CC=C2C(=O)N1 |

手性 SMILES |

CCC(C)SC1=NC(=O)C2=CC=CC=C2N1 |

规范 SMILES |

CCC(C)SC1=NC(=O)C2=CC=CC=C2N1 |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Quinazolinone Derivatives

The following table summarizes key structural, physicochemical, and hazard data for 2-butan-2-ylsulfanyl-1H-quinazolin-4-one and analogous compounds derived from the evidence:

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity :

- The butan-2-ylsulfanyl group in the target compound provides intermediate lipophilicity compared to the highly lipophilic cyclohexyl-phenyl derivative (logP ~4.5 estimated) and the moderately lipophilic benzylsulfanyl analog (logP ~3.2). Polar groups like hydroxyethyl (logP ~1.8) or hydroxybutynyl (logP ~1.5) reduce lipophilicity but improve aqueous solubility .

The benzylsulfanyl group, common in protease inhibitors, may confer target affinity but lacks hazard data in this context . The hydroxybutynyl-propenyl compound’s reactive groups (alkyne/alkene) could enable click chemistry applications or covalent binding to biological targets .

Hazard Profiles :

- Only the cyclohexyl-phenyl analog has documented hazards (oral toxicity, skin/eye irritation), likely due to its bulky hydrophobic substituents enhancing membrane disruption . Other compounds’ hazards remain uncharacterized.

Research Findings and Inferences

- Structure-Activity Relationships (SAR): Position 2 substituents in quinazolinones critically modulate bioactivity. For example: Benzylsulfanyl: May enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) . Hydroxyethyl: Polar groups improve solubility but may reduce blood-brain barrier penetration .

Synthetic Utility :

The hydroxybutynyl-propenyl derivative’s alkyne group could facilitate Huisgen cycloaddition for bioconjugation, a feature absent in the target compound .

Limitations and Contradictions

- Data Gaps : Direct experimental data (e.g., solubility, IC₅₀ values) for 2-butan-2-ylsulfanyl-1H-quinazolin-4-one are unavailable, necessitating extrapolation from structural analogs.

- Hazard Discrepancies : The cyclohexyl-phenyl compound’s acute toxicity contrasts with the absence of hazard data for others, complicating safety comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。